2-(Tert-butoxy)ethane-1-thiol

Description

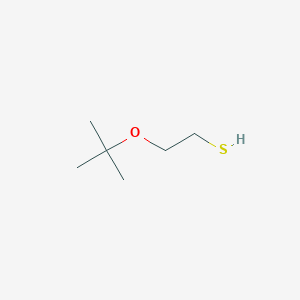

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-6(2,3)7-4-5-8/h8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWKGMGTTGBHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Tert Butoxy Ethane 1 Thiol

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group in 2-(tert-butoxy)ethane-1-thiol possesses lone pairs of electrons and can be readily deprotonated to form a thiolate anion. This thiolate is a soft and powerful nucleophile, enabling a variety of bond-forming reactions.

Thioether Formation: this compound can react with alkyl halides or other electrophiles in the presence of a base to form thioethers (also known as sulfides). The reaction typically proceeds via an Sₙ2 mechanism, where the thiolate anion displaces a leaving group on the electrophile. The choice of base is crucial for deprotonating the thiol without promoting side reactions.

Disulfide Formation: Thiols are readily oxidized to form disulfides, which contain a sulfur-sulfur bond (-S-S-). This transformation involves the coupling of two thiol molecules with the loss of two hydrogen atoms. Mild oxidizing agents, such as iodine (I₂) or molecular oxygen (often catalyzed by metal ions), are commonly used for this purpose. libretexts.orgresearchgate.net This reaction is reversible, and the disulfide can be reduced back to the thiol using appropriate reducing agents.

| Reaction Type | Reactant | Reagents | Product |

|---|---|---|---|

| Thioether Synthesis (Sₙ2) | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃) | 2-(tert-butoxy)ethyl alkyl sulfide (B99878) |

| Disulfide Formation (Oxidation) | This compound (2 eq.) | Mild Oxidant (e.g., I₂, air) | Bis(2-(tert-butoxy)ethyl) disulfide |

The thiol group of this compound can add across carbon-carbon double (alkenes) and triple (alkynes) bonds in reactions known as hydrothiolation. These additions can proceed through either a radical or a nucleophilic mechanism.

Radical Thiol-Ene/Yne Reaction: In the presence of a radical initiator (e.g., AIBN) or UV light, a thiyl radical is formed. This radical adds to the unsaturated system, typically in an anti-Markovnikov fashion, to generate a carbon-centered radical. Subsequent hydrogen abstraction from another thiol molecule propagates the radical chain and yields the thioether product. organic-chemistry.org

Nucleophilic Michael Addition: For alkenes and alkynes that are "activated" by an adjacent electron-withdrawing group (e.g., carbonyls, esters), the addition can occur via a nucleophilic conjugate (Michael) addition. acs.orgacs.org In this base-catalyzed process, the thiolate anion acts as the nucleophile, attacking the β-carbon of the unsaturated system. bham.ac.ukresearchgate.net

These "thiol-click" reactions are highly efficient and valued for their high yields and orthogonality, finding use in both organic synthesis and materials science. acs.orgacs.org

| Unsaturated System | Mechanism | Conditions | Product Type |

|---|---|---|---|

| Alkene (e.g., 1-octene) | Radical Addition | Radical Initiator (AIBN) or UV light | Alkyl thioether |

| Alkyne (e.g., 1-octyne) | Radical Addition | Radical Initiator (AIBN) or UV light | Alkenyl sulfide |

| Activated Alkene (e.g., Methyl acrylate) | Michael Addition | Base (e.g., Et₃N) | β-Thioether ester |

| Activated Alkyne (e.g., Ethyl propiolate) | Michael Addition | Base (e.g., Et₃N) | β-Thioalkenyl ester |

Reactions Involving the Ether Moiety

The tert-butyl ether group is known for its stability, making it a common protecting group for alcohols. However, it can be cleaved under specific conditions.

The most common reaction of the tert-butyl ether in this compound is its cleavage by strong acids, such as hydrogen bromide (HBr), hydrogen iodide (HI), or trifluoroacetic acid. libretexts.orglibretexts.org Due to the tertiary nature of the ether, this cleavage typically proceeds through an Sₙ1 or E1 mechanism. libretexts.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen. Subsequently, the stable tert-butyl carbocation is formed as a leaving group, which can then be trapped by a nucleophile or undergo elimination to form isobutylene (B52900). libretexts.orglibretexts.org

| Reagent | Mechanism | Products |

|---|---|---|

| HBr or HI (strong acid) | Sₙ1 | 2-Mercaptoethanol and tert-butyl bromide/iodide |

| Trifluoroacetic Acid (TFA) | E1 | 2-Mercaptoethanol and Isobutylene |

| CeCl₃·7H₂O / NaI | Lewis Acid Catalysis | 2-Mercaptoethanol |

The tert-butyl ether linkage is exceptionally stable under a wide range of conditions, which is why it is frequently used as a protecting group in organic synthesis. It is resistant to cleavage by:

Strong bases

Nucleophiles

Many oxidizing and reducing agents

This stability allows for selective reactions to occur at the thiol group of this compound without affecting the ether moiety. The ether does not typically undergo transformations other than the acid-catalyzed cleavage mentioned above. While it is generally unreactive, it can react dangerously with very strong acids or bromine. wikipedia.org

Oxidative Transformations of the Thiol Functionality

The sulfur atom in the thiol group exists in its lowest oxidation state (-2) and is readily oxidized. The oxidation of thiols differs significantly from that of alcohols. libretexts.org While mild oxidation leads to disulfides, stronger oxidizing agents can produce higher oxidation states of sulfur.

Disulfide Formation: As discussed in section 3.1.1, mild oxidants convert two molecules of the thiol into a disulfide. libretexts.org

Sulfoxide (B87167) and Sulfone Formation: The thioether intermediate, formed from the thiol, can be further oxidized. Treatment with one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or a peroxy acid can yield a sulfoxide. The use of a stronger oxidizing agent or excess oxidant can lead to the formation of a sulfone, where the sulfur atom is in its highest oxidation state. An acid-catalyzed oxidative addition of the thiol to an olefin can directly form a sulfoxide in one pot. organic-chemistry.org

Formation of Sulfoxides, Sulfones, and sulfonic Acids

The oxidation of thiols is a stepwise process that can yield sulfoxides, sulfones, and ultimately sulfonic acids. The progression of this oxidation is dependent on the nature of the oxidant, the catalyst employed, and the reaction conditions. For instance, the oxidation of mercaptans to sulfonic acids can be achieved using nitric acid in the presence of oxygen and a disulfide promoter. google.com While this method is general, the specific application to this compound would be expected to yield 2-(tert-butoxy)ethanesulfonic acid. A patent describes the oxidation of tertiary butyl mercaptan, a structurally related compound, to a water-soluble product suggestive of a sulfonic acid, although a highly lacrimatory, uncharacterized byproduct was also formed. google.com

The initial oxidation product, a disulfide, can be further oxidized. The oxidation of various thiols to disulfides can be carried out under acidic conditions using dimethyl sulfoxide (DMSO) as the oxidant. researchgate.net

A commercially available, though not synthetically detailed in the provided literature, related compound is 2-(tert-butoxy)-2-oxoethane-1-sulfonic acid, highlighting the existence of sulfonic acid derivatives of the tert-butoxy (B1229062) ethane (B1197151) scaffold. chiralen.com

General methods for the selective oxidation of sulfides to sulfoxides often employ reagents like hydrogen peroxide in acetic acid, which provides a transition-metal-free and environmentally friendly approach. mdpi.com This method has been shown to be effective for a variety of sulfides, and it is plausible that the corresponding sulfide of this compound could be selectively oxidized to its sulfoxide under these conditions.

Further oxidation of the sulfoxide to the sulfone can also be achieved, often requiring harsher conditions or different catalytic systems.

| Reactant | Product | Reagents/Conditions |

| This compound | 2-(Tert-butoxy)ethanesulfonic acid | Nitric acid, Oxygen, Disulfide promoter google.com |

| Thiophenol (model reaction) | Diphenyl disulfide | Dimethyl sulfoxide, HI, Acetonitrile (B52724) researchgate.net |

| General Sulfide | General Sulfoxide | Hydrogen peroxide, Glacial acetic acid mdpi.com |

Controlled Oxidation for Specific Derivatives

Achieving selective oxidation to a specific derivative, such as a sulfoxide without over-oxidation to the sulfone, is a key challenge in sulfur chemistry. The use of tert-butyl hydroperoxide in the presence of a dirhodium(II) carboxylate complex has been shown to be an effective catalytic system for the sulfoxidation of organic sulfides. organic-chemistry.org This method is particularly attractive due to the convenient separation and reuse of the catalyst. organic-chemistry.org

Another approach for the controlled oxidation of sulfides to sulfoxides involves the use of hypervalent (tert-butylperoxy)iodanes. nih.gov The mechanism of this reaction is believed to involve the nucleophilic attack of the sulfide on the iodine(III) atom. nih.gov

For the synthesis of sulfoxides from thiols and olefins, an oxidative variant of the thiol-ene reaction can be employed. This method utilizes tert-butyl hydroperoxide as the oxidant and methanesulfonic acid as a catalyst, directly yielding the sulfoxide from the thiol and alkene. organic-chemistry.org

| Starting Material | Target Derivative | Reagents/Conditions |

| Organic Sulfides | Sulfoxides | tert-Butyl hydroperoxide, Rh2(esp)2 organic-chemistry.org |

| Sulfides | Sulfoxides | 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-ones nih.gov |

| Thiols and Olefins | Sulfoxides | tert-Butyl hydroperoxide, Methanesulfonic acid organic-chemistry.org |

Mechanistic Pathways of Key Reactions

Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting reactivity and controlling product formation. Both radical-mediated and ionic processes play significant roles in its chemistry.

Radical-Mediated Processes

Thiols are known to participate in radical reactions, most notably the thiol-ene reaction, which involves the addition of a thiyl radical across a double bond. libretexts.org This process can be initiated by photolysis, thermolysis, or radical initiators. The resulting thioether can be formed with anti-Markovnikov regioselectivity.

The tert-butoxy group itself can be a source of radicals. The tert-butoxyl radical can undergo various reactions, including hydrogen abstraction and addition to alkenes. rsc.org The presence of this group in this compound could lead to complex radical pathways, potentially involving intramolecular hydrogen abstraction or fragmentation.

The general mechanism for the radical thiol-ene reaction involves:

Initiation: Formation of a thiyl radical (RS•) from the thiol (RSH).

Propagation:

Addition of the thiyl radical to an alkene to form a carbon-centered radical.

Hydrogen abstraction from another thiol molecule by the carbon-centered radical to form the thioether product and a new thiyl radical.

The reactivity of tert-butoxyl radicals with hydrocarbons has been studied, providing insight into the competitive nature of hydrogen abstraction versus addition reactions. rsc.org

Base-Catalyzed and Transition Metal-Free Transformations

While specific examples for this compound are not prevalent in the provided literature, general principles of base-catalyzed reactions of thiols can be considered. Thiols are acidic and can be deprotonated by a base to form a thiolate anion. This nucleophilic thiolate can then participate in various substitution and addition reactions. For instance, potassium tert-butoxide is a strong base that can generate radical species and promote bond-forming reactions. princeton.edu

Transition-metal-free conditions are increasingly sought after for their environmental and economic benefits. The aforementioned oxidation of sulfides to sulfoxides using hydrogen peroxide in acetic acid is a prime example of a transition-metal-free transformation. mdpi.com Such methods rely on the inherent reactivity of the reagents under specific conditions, avoiding the need for metallic catalysts.

Applications in Advanced Materials Science and Polymer Chemistry

Polymer Functionalization and Post-Polymerization Modification

Polymer functionalization involves the introduction of specific chemical groups onto a polymer chain to impart desired properties or to enable further reactions. Post-polymerization modification (PPM) is a powerful strategy for creating functional macromolecules from pre-existing polymers. rsc.orgacs.org Thiols are particularly valuable in PPM due to their highly efficient and often orthogonal reactivity. rsc.orgacs.org

Thiol-ene "Click" Chemistry in Polymer Synthesis

Thiol-ene "click" chemistry is a highly efficient chemical reaction involving the addition of a thiol (R-SH) to an alkene (an "ene"). cisco.com This reaction can be initiated by radicals (often generated by UV light or heat) or by nucleophilic catalysis. wikipedia.org It is characterized by high yields, rapid reaction rates, insensitivity to oxygen and water in many cases, and stereoselectivity, making it a prime example of a "click" reaction. cisco.comwikipedia.orgyoutube.com

In polymer synthesis, the thiol-ene reaction is used for:

Step-growth polymerization: Reacting multifunctional thiols and enes to produce polymer networks. mdpi.com

Polymer modification: Grafting thiol-containing molecules onto polymers with pendant double bonds. acs.org

Cross-linking: Forming hydrogels and other cross-linked materials. rsc.org

Theoretically, 2-(Tert-butoxy)ethane-1-thiol could serve as the thiol component in these reactions. The tert-butoxy (B1229062) group might offer specific properties, such as increased solubility in certain organic solvents or thermal stability. However, specific examples and detailed studies demonstrating the use of this compound in thiol-ene polymer synthesis are not extensively reported in the scientific literature.

Integration into Degradable Polymer Systems (e.g., Hydrogels, Polyesters)

The development of degradable polymers is crucial for biomedical applications like drug delivery and tissue engineering, as well as for addressing environmental concerns. chemistryviews.org Thiol-ene chemistry provides a versatile platform for creating polymers with intentionally degradable linkages. researchgate.netresearchgate.netuhasselt.be By incorporating monomers with ester or other hydrolyzable groups alongside the thiol and ene functionalities, polymers can be designed to break down under specific physiological or environmental conditions. rsc.org

Surface Functionalization and Interface Engineering

Modifying the surface of a material allows for the tailoring of its properties—such as wettability, biocompatibility, or adhesion—without altering its bulk characteristics. nih.govrsc.org Thiol chemistry is a dominant method for surface engineering, particularly on metallic substrates. nih.gov

Fabrication of Thiol-Functionalized Surfaces

Thiol-functionalized surfaces can be created by treating a substrate with a thiol-containing compound. nih.gov These surfaces can then serve as platforms for further modification using reactions like thiol-ene chemistry, where molecules with alkene groups can be "clicked" onto the surface. rsc.orgnih.gov This two-step approach provides a modular way to attach a wide variety of functionalities, from small molecules to large polymers and biomolecules. nih.govresearchgate.net Although this is a general and powerful technique, studies specifically employing this compound for the initial surface functionalization or subsequent modification steps are not prominently featured in the literature.

Application in Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. northwestern.edu Alkanethiols on gold are the most classic and well-studied example of a SAM system. uh.edursc.org The sulfur headgroup of the thiol forms a strong, coordinative bond with the gold surface, while van der Waals interactions between the alkyl chains drive the formation of a densely packed, ordered monolayer. sigmaaldrich.com

The properties of the SAM are determined by the terminal group of the thiol. By changing this group, surfaces can be engineered to be hydrophobic, hydrophilic, or reactive for further chemical transformations. northwestern.eduuh.edu The formation of SAMs using this compound would be expected, with the tert-butoxy group forming the outer surface of the monolayer. This could create a surface with specific steric and electronic properties. Despite the foundational nature of SAMs, specific research detailing the formation, structure, and properties of SAMs derived from this compound is not widely documented.

Design of Functional Polymeric Architectures

The ability to control the structure of a polymer on a molecular level—its architecture—is key to creating advanced materials with tailored properties. Thiol-based chemistries provide powerful tools for designing complex polymeric architectures such as dendrimers, star polymers, and graft copolymers. rsc.orgresearchgate.netillinois.edu

Thiol-ene reactions, for example, allow for the efficient connection of different polymer chains or the introduction of branching points with high fidelity. cisco.comillinois.edu This modularity is essential for building up complex, well-defined macromolecular structures. The use of a monofunctional thiol like this compound would typically be for end-group functionalization or for grafting onto a polymer backbone, where the tert-butoxy group would modify the properties of the final architecture. While the synthesis of functional polymeric architectures using various thiols is a vibrant area of research, specific reports on the use of this compound for these purposes are limited in the available literature.

Cross-linking Strategies for Network Formation

The formation of cross-linked polymer networks is crucial for creating materials with enhanced mechanical strength, thermal stability, and chemical resistance. Thiol-ene "click" chemistry, a highly efficient and often photo-initiated reaction between a thiol and an alkene, is a prominent strategy for network formation. nih.govelsevierpure.com In this context, this compound can serve as a key building block.

The thiol group of this compound can readily participate in radical-mediated addition reactions with multifunctional polymers containing vinyl or allyl groups. This reaction leads to the formation of stable thioether linkages, which act as cross-links between polymer chains, ultimately resulting in a three-dimensional network structure. rsc.orgnih.gov The general mechanism for the radical-mediated thiol-ene reaction involves initiation, propagation, and termination steps. nih.gov

The incorporation of the tert-butoxy group from this compound into the polymer network can influence the final properties of the material. The bulky nature of this group can affect chain packing and mobility, potentially leading to materials with tailored glass transition temperatures and mechanical properties. illinois.edu

| Parameter | Description | Potential Influence of this compound |

| Monomer Functionality | The number of reactive groups per monomer molecule. | Can be used with multifunctional ene-containing polymers to form cross-linked networks. |

| Initiator Concentration | The amount of radical initiator used to start the polymerization. | Affects the rate of the thiol-ene reaction and network formation. |

| UV Exposure Time | The duration of UV irradiation for photo-initiated reactions. | Determines the extent of conversion and the final cross-link density. |

| Thiol-to-Ene Ratio | The molar ratio of thiol functional groups to ene functional groups. | Influences the stoichiometry of the reaction and the final network structure. |

Controlled Polymerization Techniques utilizing Thiol Chemistry (e.g., RAFT)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.comsigmaaldrich.com Thiol compounds can play a crucial role in RAFT polymerization, particularly in post-polymerization modifications.

Polymers synthesized via RAFT polymerization possess a thiocarbonylthio end-group which can be chemically transformed into a thiol group. nih.govsigmaaldrich.com This terminal thiol functionality can then be utilized in various "click" chemistry reactions, including thiol-ene additions, to introduce specific functionalities or to create block copolymers. While direct utilization of this compound as a RAFT chain transfer agent is not commonly reported, its functional group could be incorporated into a polymer chain through post-polymerization modification of a RAFT-synthesized polymer.

For instance, a polymer with a terminal thiol group, obtained after the removal of the RAFT end-group, could be reacted with a molecule containing an ene group and a tert-butoxy moiety. More directly, a monomer containing a tert-butoxy group could be polymerized using RAFT, and the resulting polymer's end-group could be converted to a thiol.

The versatility of RAFT polymerization combined with thiol-ene chemistry opens up possibilities for creating novel polymer architectures where the specific properties imparted by the tert-butoxy group of this compound can be precisely placed within the macromolecular structure. nih.govrsc.org

| Component | Role in RAFT Polymerization | Relevance to Thiol Chemistry |

| Monomer | The repeating unit of the polymer chain. | Can contain various functional groups. |

| RAFT Agent (CTA) | A thiocarbonylthio compound that controls the polymerization. | Can be selected for compatibility with specific monomers. sigmaaldrich.com |

| Initiator | A source of radicals to start the polymerization. | Typically a thermal or photoinitiator. |

| Solvent | The medium in which the polymerization is conducted. | Chosen to dissolve all components. |

2 Tert Butoxy Ethane 1 Thiol As a Building Block in Complex Molecular Synthesis

Precursor for Other Organosulfur Compounds

The thiol functional group is a versatile handle for the synthesis of a wide array of organosulfur compounds.

Thiocarbonates are a class of organosulfur compounds containing a central carbon atom double-bonded to oxygen and single-bonded to two sulfur atoms (dithiocarbonates) or one oxygen and one sulfur (monothiocarbonates). Thiols are common starting materials for their synthesis, often through reaction with phosgene (B1210022) or its derivatives. While general methods for thiocarbonate synthesis are well-established, specific examples employing 2-(tert-butoxy)ethane-1-thiol are not readily found in the literature.

Sulfur heterocycles—cyclic compounds containing at least one sulfur atom in the ring—are prevalent in pharmaceuticals and materials science. Synthetic strategies to form these rings often involve intramolecular reactions. The intramolecular thiol-ene reaction, for instance, is a powerful "click" reaction where a thiyl radical adds to an alkene within the same molecule to form a sulfur-containing ring. Although this compound is a suitable candidate for such reactions if incorporated into a molecule with an alkene, specific examples of its use in synthesizing sulfur heterocycles are not detailed in the surveyed research.

The unique electronic and geometric properties of sulfur-containing linkages make them valuable in specialty chemicals. Thioethers, disulfides, and other sulfur moieties can influence a molecule's conformation, reactivity, and binding properties. Thiols serve as essential precursors for creating these linkages through reactions such as alkylation, oxidation, and addition to double bonds. There is a lack of specific literature detailing the use of this compound as a precursor for specialty chemicals with unique sulfur linkages.

Development of Bioconjugates and Nanotechnology Applications

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or peptide. In nanotechnology, functionalizing the surface of nanoparticles is crucial for their application in medicine and diagnostics. Thiol chemistry is exceptionally important in both fields.

The thiol group readily reacts with specific functional groups like maleimides and vinyl sulfones to form stable covalent bonds, a cornerstone of many bioconjugation strategies. Furthermore, the radical-mediated thiol-ene reaction has emerged as a highly efficient "click" chemistry tool for modifying peptides and other biomolecules under mild, aqueous conditions.

In nanotechnology, the strong affinity of sulfur for gold surfaces makes thiols the premier choice for creating self-assembled monolayers on gold nanoparticles, allowing for precise surface functionalization. Thiol-functionalized polymer nanoparticles can also be synthesized and used for further modification or drug delivery applications.

Given these principles, this compound is a chemically suitable reagent for these applications. Its thiol group could be used for surface anchoring or bioconjugation, while the tert-butoxy (B1229062) group could impart specific solubility characteristics or serve as a bulky steric shield. However, specific research demonstrating the application of this compound in these areas is not present in the reviewed literature.

Conjugation to Biologically Active Molecules

The thiol group of this compound is its primary reactive handle for conjugation to biologically active molecules such as peptides, proteins, and nucleic acids. Thiol-based bioconjugation is a widely utilized strategy due to the high nucleophilicity of the thiol group, which allows for selective reactions under mild, biocompatible conditions.

Detailed research findings on the direct use of this compound as a linker in bioconjugation are not extensively documented in peer-reviewed literature. However, the principles of thiol chemistry allow for speculation on its potential applications. The thiol group can readily participate in several types of conjugation reactions:

Thiol-Maleimide Addition: This is one of the most common methods for bioconjugation. The thiol group of this compound could react with a maleimide-functionalized biomolecule to form a stable thioether linkage. The tert-butoxy group would remain intact, imparting its steric bulk and lipophilic character to the final conjugate.

Thiol-Disulfide Exchange: The thiol can react with a disulfide bond on a biomolecule, such as those found in proteins, to form a new disulfide bond. This is a reversible conjugation method, which can be advantageous in applications where the release of the biomolecule is desired.

Thiol-Ene and Thiol-Yne Reactions: These "click chemistry" reactions involve the radical-mediated addition of a thiol to an alkene or alkyne, respectively. If a biologically active molecule is modified to contain an alkene or alkyne, this compound could be attached.

While direct examples are scarce, the synthesis of more complex building blocks that incorporate the 2-(alkoxy)ethane-1-thiol motif has been reported. For instance, N-Boc-N-(2-(tritylthio)ethoxy)glycine has been developed as a building block for peptide ubiquitination nih.govacs.org. This molecule contains a protected thiol and an amino acid-like structure, highlighting the utility of the underlying chemical framework in bioconjugation. Similarly, tert-butyl thiol has been employed in the synthesis of peptide thioesters for native chemical ligation, a powerful tool for protein synthesis nih.gov. These examples underscore the potential of related structures, even if the specific use of this compound is not prominent.

Table 1: Potential Bioconjugation Reactions Involving this compound

| Reaction Type | Reactant on Biomolecule | Resulting Linkage |

| Thiol-Maleimide Addition | Maleimide | Thioether |

| Thiol-Disulfide Exchange | Disulfide | Disulfide |

| Thiol-Ene Reaction | Alkene | Thioether |

| Thiol-Yne Reaction | Alkyne | Thioether |

Integration into Nanoparticle-Based Systems

The thiol group of this compound makes it a candidate for use as a capping agent or surface ligand in the synthesis and functionalization of nanoparticles, particularly those made of noble metals like gold, silver, and platinum, as well as semiconductor quantum dots. The strong affinity of sulfur for these materials allows for the formation of stable self-assembled monolayers (SAMs) on the nanoparticle surface.

Specific research detailing the use of this compound for the functionalization of nanoparticles is not readily found in the scientific literature. However, the behavior of other alkanethiols on nanoparticle surfaces provides a strong basis for predicting its potential role. When used as a capping ligand, this compound would be expected to:

Stabilize Nanoparticles: The thiol group would bind to the nanoparticle surface, preventing aggregation and providing stability in solution.

Control Surface Properties: The tert-butoxy group would form the outer surface of the monolayer. The bulky nature of the tert-butyl group could influence the packing density of the ligands on the nanoparticle surface and create a hydrophobic or sterically hindered environment. This could be useful in controlling the interaction of the nanoparticles with their surroundings.

The general principles of using thiols to functionalize nanoparticles are well-established. For instance, various thiol-containing molecules are used to create SAMs on gold nanoparticles for applications in sensing, drug delivery, and diagnostics rug.nlnanopartz.comnih.gov. The choice of the terminal group of the thiol (in this case, the tert-butoxy group) is a critical determinant of the final properties of the functionalized nanoparticle. While many studies focus on thiols with terminal functional groups like hydroxyl, carboxyl, or amino groups to impart hydrophilicity or provide handles for further conjugation, the use of a sterically bulky and relatively inert group like tert-butoxy could be advantageous for creating well-defined, stable, and non-interactive nanoparticle surfaces.

The study of related molecules, such as tert-butyl thiol, has shown that the steric bulk of the ligand can significantly influence the structure and stability of the resulting nanoparticle-ligand complex nih.gov. This suggests that the tert-butoxy group in this compound would play a crucial role in the architecture of the self-assembled monolayer on a nanoparticle surface.

Table 2: Predicted Properties of Nanoparticles Functionalized with this compound

| Nanoparticle Property | Influence of this compound |

| Stability | High, due to strong thiol-metal bond |

| Surface Hydrophobicity | Increased, due to the tert-butoxy group |

| Steric Hindrance | Significant, due to the bulky tert-butyl group |

| Further Functionalization | Limited, due to the inert nature of the tert-butoxy group |

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure

Quantum chemical methods are employed to calculate the electronic structure of 2-(Tert-butoxy)ethane-1-thiol, from which a variety of molecular properties can be derived. These studies are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules with a good balance between accuracy and computational cost. For this compound, DFT calculations can provide detailed information about its geometry, electron distribution, and molecular orbitals.

Theoretical calculations, such as those at the B3LYP/6-31G(d) level of theory, can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield important electronic properties like Mulliken atomic charges, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 1: Representative DFT-Calculated Molecular Properties of this compound (Note: The following data are illustrative, based on typical values for similar thiol compounds, and are not from direct computational studies of this compound.)

| Property | Value |

| Optimized Energy (Hartree) | -655.12345 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | 1.45 |

| HOMO-LUMO Gap (eV) | 8.34 |

| Dipole Moment (Debye) | 1.78 |

| Mulliken Charge on Sulfur | -0.085 |

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. Theoretical calculations can provide insights into the vibrational frequencies observed in Infrared (IR) spectroscopy and the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy.

By calculating the vibrational frequencies of this compound, a theoretical IR spectrum can be generated. The characteristic vibrational modes, such as the S-H stretch, C-S stretch, and C-O-C stretch, can be assigned to specific calculated frequencies.

Similarly, theoretical NMR chemical shifts can be calculated for the ¹H and ¹³C nuclei in the molecule. These predicted chemical shifts are useful for assigning the signals in experimental NMR spectra and can help in the structural elucidation of the compound and its derivatives.

Table 2: Predicted Spectroscopic Data for this compound (Note: The following data are illustrative and based on general principles of spectroscopic prediction for similar functional groups.)

| Spectrum | Feature | Predicted Value |

| IR | S-H Stretch (cm⁻¹) | ~2550 |

| IR | C-S Stretch (cm⁻¹) | ~700 |

| ¹H NMR | -SH (ppm) | 1.5 - 2.0 |

| ¹H NMR | -CH₂-S- (ppm) | 2.5 - 2.8 |

| ¹³C NMR | -CH₂-S- (ppm) | 25 - 30 |

| ¹³C NMR | -C(CH₃)₃ (ppm) | ~73 (quaternary), ~28 (methyl) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key intermediates, transition states, and products can be identified, providing a comprehensive understanding of the reaction pathway.

For a given reaction, such as the addition of the thiol group to an alkene (a thiol-ene reaction), computational methods can be used to locate the transition state structure. acs.orgresearchgate.net The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. Analysis of the transition state geometry provides insights into the bonding changes that occur during the reaction. For instance, in a thiol-ene reaction, the transition state would show the partial formation of the new C-S bond and the partial breaking of the alkene π-bond.

By mapping the entire reaction pathway, from reactants to products via the transition state, a detailed mechanistic picture emerges. This includes the identification of any reaction intermediates that may be formed.

The energetic profile of a reaction provides quantitative information about its feasibility and rate. DFT calculations can be used to determine the relative energies of the reactants, transition states, intermediates, and products. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Table 3: Representative Energetic Profile for a Hypothetical Thiol-Ene Reaction of this compound (Note: The following data are for illustrative purposes to demonstrate the type of information obtained from computational studies of thiol reactions.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Product | -25.8 |

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers predictive power in understanding the chemical reactivity and selectivity of this compound. By analyzing its electronic structure, it is possible to predict how it will behave in different chemical environments and which sites on the molecule are most likely to react.

The frontier molecular orbitals, HOMO and LUMO, are key to predicting reactivity. The HOMO, being the highest energy occupied orbital, indicates the region of the molecule most likely to donate electrons in a reaction with an electrophile. Conversely, the LUMO, the lowest energy unoccupied orbital, indicates the region most likely to accept electrons from a nucleophile. The distribution of these orbitals over the molecule can predict regioselectivity in addition reactions.

Furthermore, the calculated electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the sulfur atom of the thiol group is expected to be a nucleophilic center due to the presence of lone pairs of electrons. nih.gov Computational analysis of the ESP can quantify this and predict its reactivity towards various electrophiles. acs.org

In reactions where multiple products are possible, computational methods can be used to calculate the activation energies for each potential reaction pathway. The pathway with the lowest activation energy is kinetically favored and will be the major reaction pathway, thus allowing for the prediction of selectivity.

Acidity (pKa) Predictions for Thiol Proton

The acidity of the thiol proton in this compound is a critical parameter that influences its reactivity, particularly its ability to act as a nucleophile in its deprotonated thiolate form. While experimental determination of pKa can be challenging, computational methods offer a reliable alternative for its prediction.

Theoretical Framework and Methodology

The prediction of pKa values through computational means involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. A common approach is the use of thermodynamic cycles, which dissect the process into gas-phase deprotonation and the solvation energies of the species involved. High-level quantum chemical calculations, particularly DFT, are employed to determine these energy values.

Recent studies have highlighted the importance of the chosen computational model for accurate pKa prediction of thiols. For instance, research has shown that certain DFT functionals, such as M06-2X and ωB97X-D, provide more accurate results for thiol acidity researchgate.netwayne.eduacs.orgnih.gov. Furthermore, the inclusion of explicit solvent molecules, particularly water, in the computational model has been demonstrated to be crucial for accurately representing the hydrogen bonding interactions with the thiol and thiolate, significantly improving the precision of the predicted pKa values wayne.eduacs.orgnih.gov. The Solvation Model based on Density (SMD) is a frequently used implicit solvation model that has shown good performance in these calculations researchgate.netwayne.eduacs.orgnih.gov.

Predicted pKa Value

Based on computational studies of various substituted thiols, which have achieved a root-mean-square error (RMSE) as low as 0.77 pKa units, we can estimate the pKa of this compound to be in the range of 10.5 to 11.5 researchgate.netrsc.org.

Table of Predicted and Relevant Experimental pKa Values for Thiols

| Compound | Predicted pKa Range | Experimental pKa | Computational Method for Prediction |

| This compound | 10.5 - 11.5 | Not Available | Based on analogy and established DFT methods (e.g., M06-2X/SMD) |

| Ethanethiol (B150549) | - | 10.6 | - |

| Methanethiol | - | 10.4 | - |

| 2-Mercaptoethanol | - | 9.6 | - |

Note: The predicted pKa range for this compound is an estimation based on computational studies of similar compounds.

Nucleophilicity and Electrophilicity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules through various descriptors. These descriptors, such as chemical potential, hardness, and the electrophilicity and nucleophilicity indices, offer a quantitative measure of a molecule's tendency to accept or donate electrons.

Nucleophilicity

Nucleophilicity is the ability of a substance to donate an electron pair to an electrophile. For this compound, the sulfur atom, with its lone pairs of electrons, is the primary nucleophilic center. In its neutral form, the thiol is a moderate nucleophile. However, upon deprotonation to the thiolate anion (2-(tert-butoxy)ethanethiolate), its nucleophilicity increases significantly. Generally, thiols and especially thiolates are considered excellent nucleophiles, often more so than their alcohol and alkoxide counterparts, due to the higher polarizability of the larger sulfur atom masterorganicchemistry.com.

The nucleophilicity of a species can be quantified by the nucleophilicity index (N), which is derived from the ionization potential (IP) and electron affinity (EA) of the molecule. While specific calculated N values for this compound are not available, studies on similar small thiols can provide a basis for understanding its reactivity.

Electrophilicity

Electrophilicity refers to the tendency of a species to accept electrons. The electrophilicity index (ω) is a widely used descriptor that quantifies this property. A higher value of ω indicates a stronger electrophile. For this compound, the primary electrophilic site would be the thiol proton, which can be abstracted by a base. The carbon atoms in the ethyl chain could also act as electrophilic centers in certain reactions, although this is less common.

In general, simple alkanethiols are not considered strong electrophiles. Their reactivity is dominated by the nucleophilic character of the sulfur atom. The electrophilicity index for such compounds is expected to be relatively low.

Table of Conceptual DFT Reactivity Descriptors for a Representative Alkanethiol (Ethanethiol)

| Descriptor | Symbol | Typical Calculated Value (eV) | Interpretation for this compound |

| Ionization Potential | IP | ~9.3 | Energy required to remove an electron; relates to electron-donating ability. |

| Electron Affinity | EA | ~0.3 | Energy released upon adding an electron; relates to electron-accepting ability. |

| Chemical Potential | μ | ~ -4.8 | Tendency of electrons to escape from the system; a higher value indicates greater nucleophilicity. |

| Chemical Hardness | η | ~4.5 | Resistance to change in electron distribution; a lower value indicates higher reactivity. |

| Electrophilicity Index | ω | ~2.6 | Propensity to accept electrons; a low value indicates weak electrophilic character. |

| Nucleophilicity Index | N | > 3.0 (for thiolate) | Propensity to donate electrons; a high value indicates strong nucleophilic character. |

Note: The values in this table are representative for a simple alkanethiol like ethanethiol and are intended to provide a qualitative understanding of the reactivity of this compound. The actual values for this compound would require specific computational calculations.

The presence of the tert-butoxy (B1229062) group in this compound is expected to have a modest influence on these descriptors compared to a simple alkyl group. Its electron-donating nature may slightly increase the electron density on the sulfur atom, potentially enhancing its nucleophilicity and slightly decreasing its electrophilicity.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for isolating 2-(tert-butoxy)ethane-1-thiol from complex mixtures, enabling its subsequent detection and quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of thiols, particularly when dealing with less volatile samples or when derivatization is employed to enhance detection. For a compound like this compound, a reversed-phase HPLC setup is typically the most effective approach.

Due to the thiol group's lack of a strong native chromophore, direct UV-Vis detection offers limited sensitivity. To overcome this, pre-column derivatization with a suitable labeling agent is a common strategy. nih.govnih.gov Reagents such as 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) or ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) react with the thiol group to produce highly fluorescent or UV-active derivatives. nih.gov This allows for sensitive detection using fluorescence (FLD) or diode-array detectors (DAD).

The separation is typically achieved on a C18 stationary phase with a gradient elution mobile phase, often consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov

Table 1: Illustrative HPLC Parameters for Thiol Analysis (Post-Derivatization)

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for polar analyte elution. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute non-polar analytes. |

| Gradient | 5% B to 95% B over 20 min | To effectively separate compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detector | Fluorescence (FLD) or UV-Vis (DAD) | Sensitive detection of derivatized thiol. |

| Injection Volume | 10 µL | Standard volume for sample introduction. |

This table presents typical starting conditions for the analysis of derivatized low-molecular-weight thiols and would require optimization for the specific derivative of this compound.

Given its expected volatility, Gas Chromatography (GC) is an exceptionally well-suited technique for the direct analysis of this compound. nih.govacs.orgchromatographyonline.comwur.nl It allows for the separation of volatile sulfur compounds (VSCs) with high resolution. For trace analysis in complex matrices, headspace solid-phase microextraction (HS-SPME) can be used for sample pre-concentration. frontiersin.orgnih.govnih.gov

The separation is typically performed on a low- to mid-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5 or HP-5MS). scispace.com A programmed temperature ramp is used to ensure the efficient elution of analytes. While a standard Flame Ionization Detector (FID) can be used, sulfur-specific detectors like the Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) offer superior selectivity and sensitivity for organosulfur compounds, significantly reducing matrix interference. wur.nl However, coupling GC with a mass spectrometer (GC-MS) is the most common and powerful approach. nih.govchromatographyonline.comnih.govresearchgate.net

Table 2: Representative GC Parameters for Volatile Thiol Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | General purpose column for separating volatile compounds. |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas to carry analytes through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min | Separates compounds based on boiling point and polarity. |

| Detector | Mass Spectrometer (MS) or Flame Photometric (FPD) | Provides identification (MS) or selective sulfur detection (FPD). |

| Injection Mode | Splitless or HS-SPME | For high sensitivity (splitless) or sample clean-up/concentration (HS-SPME). |

This table outlines a general-purpose method for VSC analysis that would be a suitable starting point for the analysis of this compound.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing definitive identification, structural information, and highly sensitive quantification. sfrbm.org It is most powerfully applied when coupled with a chromatographic separation technique.

The coupling of chromatography with mass spectrometry provides a two-dimensional analytical system that is highly effective for both qualitative and quantitative analysis.

GC-MS: This is the ideal technique for the direct analysis of this compound. Following GC separation, the analyte enters the ion source of the mass spectrometer, typically undergoing electron ionization (EI). EI creates predictable and reproducible fragmentation patterns that serve as a chemical fingerprint for identification. doaj.org By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target compound are monitored, exceptional sensitivity and selectivity for quantification can be achieved. fmach.it

LC-MS: For samples analyzed by HPLC, coupling to a mass spectrometer with an electrospray ionization (ESI) source is common. nih.gov ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]+, providing molecular weight information. sfrbm.org Tandem mass spectrometry (LC-MS/MS) can be used for quantitative analysis through selected reaction monitoring (SRM), which offers extremely high selectivity and sensitivity by monitoring a specific fragmentation of the parent ion. yale.eduunipd.it

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements (typically <5 ppm error). sfrbm.orgacs.orgmeasurlabs.com This capability is crucial for unequivocally determining the elemental composition of this compound (C₆H₁₄OS). By measuring the exact mass of the molecular ion, it is possible to distinguish it from other isobaric compounds (different compounds with the same nominal mass), thus confirming its identity with a high degree of confidence. measurlabs.com This is particularly valuable when analyzing complex samples where interferences may be present or when authentic reference standards are unavailable.

The analysis of fragmentation patterns generated within the mass spectrometer is fundamental to the structural elucidation of this compound.

Under Electron Ionization (EI) conditions in GC-MS, the molecule is expected to undergo characteristic fragmentation. A key fragmentation pathway for compounds containing a tert-butyl group is the loss of isobutylene (B52900) (a neutral loss of 56 Da) via McLafferty rearrangement, and the formation of the highly stable tert-butyl cation at a mass-to-charge ratio (m/z) of 57. doaj.orgnih.govresearchgate.net Another likely fragmentation would involve cleavage alpha to the sulfur atom.

Under Electrospray Ionization (ESI) in LC-MS, fragmentation is typically induced via collision-induced dissociation (CID) in a tandem MS experiment. For the protonated molecule [M+H]+, a primary fragmentation would also be the loss of neutral isobutylene (C₄H₈), resulting in a prominent product ion. doaj.org

Table 3: Predicted Key Mass Spectral Fragments for this compound (C₆H₁₄OS, MW: 134.24)

| Ion m/z | Proposed Fragment | Ionization Mode | Description |

|---|---|---|---|

| 134 | [C₆H₁₄OS]+• | EI | Molecular Ion |

| 135 | [C₆H₁₄OS+H]+ | ESI | Protonated Molecular Ion |

| 78 | [C₂H₆OS]+• | EI | Loss of isobutylene (C₄H₈) from the molecular ion. |

| 79 | [C₂H₆OS+H]+ | ESI | Loss of isobutylene (C₄H₈) from the protonated molecular ion. |

| 57 | [C₄H₉]+ | EI / ESI | Formation of the characteristic tert-butyl cation. |

| 61 | [CH₂SH]+ | EI | Alpha cleavage next to the ether oxygen. |

This table is based on established fragmentation rules for ethers, thiols, and tert-butyl containing compounds and serves as a guide for identification. doaj.orglibretexts.org

Spectroscopic Characterization Methods for Structural Confirmation

Spectroscopic methods are fundamental for the unambiguous structural elucidation of molecules like this compound. These techniques provide detailed information about the molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, both ¹H NMR and ¹³C NMR would provide definitive structural confirmation by identifying the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

A sharp singlet, integrating to nine protons, would be observed for the chemically equivalent methyl protons of the tert-butyl group. This signal would typically appear in the upfield region (around 1.2-1.4 ppm) due to the shielding effect of the alkyl group.

A triplet, integrating to two protons, would correspond to the methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-). The coupling would arise from the adjacent methylene group. Its chemical shift would be expected around 3.5-3.7 ppm.

A quartet or doublet of triplets, integrating to two protons, would be characteristic of the methylene group attached to the sulfur atom (-CH₂-SH). This signal would be shifted further downfield than a simple alkane methylene due to the influence of the sulfur atom, likely appearing around 2.6-2.8 ppm. The coupling pattern would result from the adjacent methylene group and the thiol proton.

A triplet, integrating to one proton, would represent the thiol proton (-SH). The position of this peak is variable and can be influenced by solvent, concentration, and temperature, but typically appears between 1.0 and 2.0 ppm. It would show coupling to the adjacent methylene group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.

A signal for the three equivalent methyl carbons of the tert-butyl group.

A quaternary carbon signal for the central carbon of the tert-butyl group.

A signal for the methylene carbon adjacent to the oxygen atom.

A signal for the methylene carbon adjacent to the sulfur atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₃C- | 1.2 - 1.4 | Singlet | 9H |

| -O-CH₂- | 3.5 - 3.7 | Triplet | 2H |

| -CH₂-SH | 2.6 - 2.8 | Quartet / dt | 2H |

| -SH | 1.0 - 2.0 | Triplet | 1H |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands.

S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹ is the most definitive peak for the thiol functional group.

C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ would indicate the presence of the C-O ether linkage.

C-H Stretch: Strong bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups would appear in the 1350-1480 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S-H stretching vibration, which is often weak in IR, typically gives a more intense signal in the Raman spectrum, also appearing in the 2550-2600 cm⁻¹ region. The C-S stretching vibration (600-750 cm⁻¹) may also be more readily observed in the Raman spectrum.

Table 2: Expected Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| S-H | Stretch | 2550 - 2600 | Weak (IR), Strong (Raman) |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong (IR) |

| C-O (ether) | Stretch | 1050 - 1150 | Strong (IR) |

| C-S | Stretch | 600 - 750 | Weak to Medium (IR/Raman) |

| C-H | Bend | 1350 - 1480 | Medium (IR) |

Derivatization Strategies for Enhanced Detection and Separation

To overcome the challenges of detecting simple thiols, derivatization is a common and effective strategy. This process involves chemically modifying the thiol group to produce a derivative with properties that are more amenable to analysis, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC). nih.gov Derivatization can enhance detection sensitivity, improve chromatographic separation, and increase the stability of the analyte. actascientific.com

Pre-column and Post-column Derivatization Reagents

In the context of HPLC, derivatization can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column).

Pre-column Derivatization: In this approach, the analyte is reacted with a derivatizing agent prior to chromatographic separation. actascientific.comacademicjournals.org This method is widely used and offers several advantages, including the ability to remove excess reagent before injection, thus reducing potential interference. The formation of the derivative can also alter the chromatographic properties of the analyte, potentially leading to better separation from other sample components. Reagents like monobromobimane (B13751) are classic examples used for the pre-column derivatization of thiols for fluorescence detection. mdpi.comsigmaaldrich.com Another example is the use of ethacrynic acid as a pre-column reagent for UV detection of thiol drugs. academicjournals.orgsemanticscholar.org

Post-column Derivatization: This technique involves adding the derivatizing reagent to the column effluent after the analytes have been separated. actascientific.com The reaction occurs in a reaction coil placed between the column and the detector. Post-column derivatization avoids the formation of multiple derivative products and is particularly useful for analytes that are unstable after derivatization. acs.org A common application is the reaction of separated thiols with o-phthalaldehyde (B127526) (OPA) and a primary amine to produce highly fluorescent isoindole products for sensitive detection. acs.org

Specific Reagents for Thiol Functional Group (e.g., Monobromobimane, DTDP)

A variety of reagents have been developed that react specifically with the thiol functional group to facilitate detection.

Monobromobimane (mBBr): Monobromobimane is a widely used fluorogenic labeling agent that is highly specific for thiols. sigmaaldrich.comaatbio.com It is essentially non-fluorescent itself but reacts with the nucleophilic thiol group to form a stable and highly fluorescent thioether derivative. aatbio.comnih.gov This reaction allows for the sensitive quantification of thiols using HPLC with fluorescence detection. mdpi.comnih.gov The derivatization reaction is typically rapid and can be performed under mild conditions. researchgate.net The resulting fluorescent adducts can be excited at around 380-390 nm and show strong emission near 480 nm. sigmaaldrich.com

4,4'-Dithiodipyridine (DTDP): DTDP is a chromogenic reagent used for the quantification of thiols via UV-Vis spectrophotometry. It is a disulfide that reacts with thiols through a thiol-disulfide exchange reaction. acs.orgacs.org This reaction releases a molecule of 4-thiopyridone for each thiol group that reacts. The product, 4-thiopyridone, has a strong absorbance at a specific wavelength (around 324 nm), and the increase in absorbance is directly proportional to the concentration of the thiol in the sample. rsc.org This method is valued for its simplicity and reliability in determining thiol content. acs.orgacs.org

Table 3: Comparison of Common Thiol Derivatization Reagents

| Reagent | Abbreviation | Detection Method | Key Feature |

|---|---|---|---|

| Monobromobimane | mBBr | Fluorescence | Forms highly fluorescent and stable thioether derivatives. aatbio.comnih.gov |

| 4,4'-Dithiodipyridine | DTDP | UV-Vis Absorbance | Reacts via thiol-disulfide exchange to produce a chromophoric product. acs.orgacs.org |

| o-Phthalaldehyde | OPA | Fluorescence | Requires a primary amine to form a fluorescent isoindole with the thiol. acs.org |

Q & A

Q. What synthetic methodologies are optimized for producing 2-(tert-butoxy)ethane-1-thiol with high purity?

The synthesis of this compound typically involves nucleophilic substitution or thiol-ene reactions. For example, tert-butoxy-protected intermediates can be reacted with thiourea followed by acidic hydrolysis to yield the thiol. Industrial protocols suggest using continuous flow reactors to enhance reaction control and minimize side-product formation (e.g., disulfides) . Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) or distillation under reduced pressure (16–20 Torr) is critical, as tert-butoxy groups may decompose at high temperatures .

Q. How do the physicochemical properties of this compound compare to structurally similar thiols?

Key properties include:

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR are standard. The tert-butoxy group appears as a singlet at ~1.2 ppm (H) and 70–75 ppm (C). The thiol proton is often broad or absent due to exchange but can be confirmed via H-N HMBC in derivatized forms .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., CHOS: 134.08 g/mol) .

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound’s stability under acidic or oxidative conditions?

The tert-butoxy group confers stability under basic conditions but is prone to cleavage in strong acids (e.g., HCl/HSO), releasing tert-butanol and forming ethane-1-thiol derivatives. Oxidative environments (e.g., HO) promote disulfide formation, which can be monitored via Raman spectroscopy (S–S stretch at ~500 cm) .

Q. What strategies mitigate disulfide formation during protein interaction studies?

To study covalent binding to cysteine residues (e.g., in enzymes or receptors):

- Use reducing agents (e.g., TCEP) to maintain thiol integrity.

- Conduct reactions under inert atmospheres (N/Ar) to prevent oxidation.

- Employ LC-MS/MS to confirm adduct formation and quantify binding efficiency .

Q. How do structural analogs (e.g., 2-(4-isobutylphenyl)ethane-1-thiol) differ in bioactivity?

Aromatic substituents (e.g., 4-isobutylphenyl) enhance lipophilicity, improving membrane permeability. However, bulky groups like tert-butoxy reduce metabolic clearance in vivo. Comparative studies using SPR (surface plasmon resonance) reveal 10–20% lower binding affinity for tert-butoxy analogs versus aromatic derivatives in kinase assays .

Q. What are the challenges in quantifying trace amounts of this compound in environmental samples?

- GC-MS Limitations : Thiols adsorb onto column surfaces, causing poor recovery. Derivatization with iodoacetamide or N-ethylmaleimide improves detectability.

- LC-MS/MS : Use reverse-phase C18 columns with 0.1% formic acid in mobile phases to enhance ionization. LOD (limit of detection) is ~0.1 ppb in water matrices .

Data Contradictions and Validation

- Synthetic Yield Discrepancies : Literature reports yields ranging from 45% (batch reactors) to 75% (flow reactors). Validate via kinetic studies under controlled temperature (20–25 °C) and reagent stoichiometry (1:1.2 molar ratio of tert-butoxide to thiol precursor) .

- pKa Variability : Predicted pKa values (10.2–10.5) may differ from experimental measurements due to solvent effects. Use potentiometric titration in DMSO/water mixtures for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.